molecular formula C18H20FN3O2 B2423615 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide CAS No. 2034468-91-0

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide

Cat. No.: B2423615
CAS No.: 2034468-91-0
M. Wt: 329.375
InChI Key: XTIVYJKVAJFPBZ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization reactions involving cyanamides with various compounds such as methyl anthranilates and 2-aminophenyl ketones lead to the formation of diverse derivatives including 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. These chemical transformations underline the potential for creating complex molecular architectures from simpler precursors, contributing to the synthesis of novel compounds with possible therapeutic applications (Shikhaliev et al., 2008).

Novel Pyridazin-3-one Derivatives

The development of new classes of pyridazin-3-one derivatives through reactions between various compounds highlights the versatility of pyridazinone scaffolds in drug discovery. These derivatives exhibit a wide range of biological activities, potentially including anticancer, anti-inflammatory, and antiangiogenic properties, demonstrating the scientific interest in exploring the functional capabilities of such molecules (Ibrahim & Behbehani, 2014).

Antinociceptive Activity

Studies on pyridazinone derivatives have also revealed their antinociceptive (pain-relieving) activities, indicating their potential use in developing new analgesic drugs. This research contributes to understanding the structure-activity relationships that govern the analgesic properties of pyridazinone compounds, paving the way for the synthesis of more effective pain management therapies (Doğruer et al., 2000).

Fluorine-Containing Cyclopropanes

The incorporation of fluorine atoms into cyclopropane rings results in compounds with enhanced biological activity and improved metabolic stability. Research in this area has led to the development of methods for the stereoselective synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane derivatives, illustrating the significance of fluorinated compounds in medicinal chemistry and drug development (Pons et al., 2021).

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-12(22-17(23)9-8-16(21-22)14-4-5-14)18(24)20-11-10-13-2-6-15(19)7-3-13/h2-3,6-9,12,14H,4-5,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIVYJKVAJFPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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